![molecular formula C37H56O5 B14206062 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one CAS No. 823808-11-3](/img/structure/B14206062.png)
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one is a chemical compound known for its unique structural properties. It features a prop-2-en-1-one backbone with two phenyl groups substituted with 11-hydroxyundecyl chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with 11-bromoundecanol to form 4-[(11-hydroxyundecyl)oxy]benzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the prop-2-en-1-one backbone can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s amphiphilic nature allows it to interact with cell membranes, potentially disrupting their integrity and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylprop-2-en-1-one: Lacks the long hydroxyalkyl chains, making it less amphiphilic.
(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one: Contains different substituents on the phenyl rings, leading to different chemical properties.
Uniqueness
1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one is unique due to its long hydroxyalkyl chains, which impart amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Propiedades
Número CAS |
823808-11-3 |
|---|---|
Fórmula molecular |
C37H56O5 |
Peso molecular |
580.8 g/mol |
Nombre IUPAC |
1,3-bis[4-(11-hydroxyundecoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C37H56O5/c38-29-15-11-7-3-1-5-9-13-17-31-41-35-24-19-33(20-25-35)21-28-37(40)34-22-26-36(27-23-34)42-32-18-14-10-6-2-4-8-12-16-30-39/h19-28,38-39H,1-18,29-32H2 |
Clave InChI |
AJRRCQDBOJGOEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCO)OCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


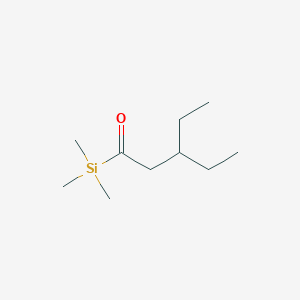
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)

![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
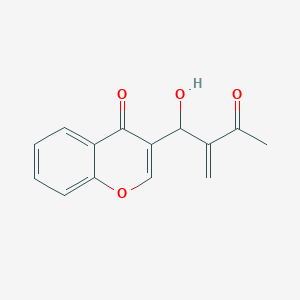
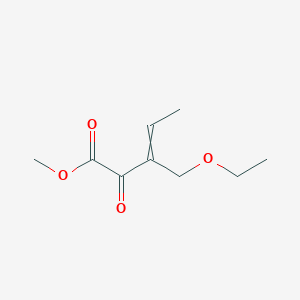
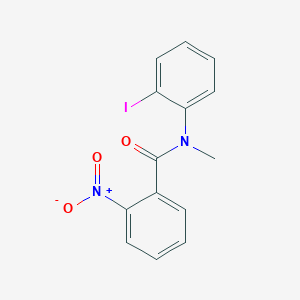
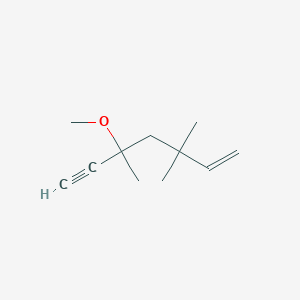
![5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14206034.png)
